N-Acetyl sulfadiazine-d4
Description
Molecular Architecture and Isotopic Labeling Pattern
Sulfadiazine-d4 exhibits a molecular formula of C₁₀H₆D₄N₄O₂S with a molecular weight of 254.302 daltons. The compound's systematic International Union of Pure and Applied Chemistry name is 4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide, reflecting the precise positioning of four deuterium atoms within the aromatic benzene ring structure. The Chemical Abstracts Service registry number 1020719-78-1 uniquely identifies this isotopically labeled compound.
The isotopic labeling pattern follows a specific substitution scheme where deuterium atoms replace hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring, while maintaining the original hydrogen atoms at other molecular positions. This selective deuteration preserves the fundamental chemical structure while introducing detectable mass differences that facilitate analytical discrimination from the parent compound. The tetradeuterio labeling creates a mass shift of 4 atomic mass units compared to the unlabeled sulfadiazine, providing sufficient resolution for mass spectrometric identification and quantification.
The molecular architecture consists of a sulfonamide functional group (-SO₂NH-) connecting the substituted benzene ring to a pyrimidine heterocycle. The amino group (-NH₂) positioned para to the sulfonamide linkage on the benzene ring remains unmodified, maintaining the essential pharmacophoric features of the parent compound while enabling isotopic tracking.
Comparative Analysis with Parent Compound (Sulfadiazine)
Comparative molecular analysis reveals significant structural similarities between Sulfadiazine-d4 and its parent compound sulfadiazine, with the primary distinction being the isotopic composition of the benzene ring. Regular sulfadiazine possesses the molecular formula C₁₀H₁₀N₄O₂S with a molecular weight of 250.278 daltons, creating a mass difference of 4.024 daltons with the deuterated analog.
| Property | Sulfadiazine | Sulfadiazine-d4 |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₄O₂S | C₁₀H₆D₄N₄O₂S |
| Molecular Weight | 250.278 Da | 254.302 Da |
| Mass Difference | - | +4.024 Da |
| Chemical Abstracts Service Number | 68-35-9 | 1020719-78-1 |
| Deuterium Content | 0% | 4 atoms |
The deuterium substitution creates subtle but measurable changes in physicochemical properties. Research demonstrates that deuterium-containing compounds exhibit slightly altered retention times in chromatographic separations due to differences in intermolecular interactions. The carbon-deuterium bonds are approximately 1.09 times longer than carbon-hydrogen bonds, and the vibrational frequencies are shifted to lower wavenumbers due to the increased mass of deuterium.
Nuclear magnetic resonance spectroscopic analysis reveals that the deuterium substitution eliminates specific proton signals in the aromatic region while maintaining the characteristic signals from the amino group and the pyrimidine ring protons. The chemical shift patterns for the retained hydrogen atoms show minimal perturbation, confirming that the electronic environment remains essentially unchanged despite the isotopic substitution.
Crystallographic Properties and Supramolecular Arrangements
Crystallographic investigations of the parent sulfadiazine compound provide insight into the expected solid-state organization of the deuterated analog. Single crystal X-ray diffraction studies of sulfadiazine reveal a monoclinic crystal system with space group P21/c, characterized by unit cell parameters of a=13.6210(9) Å, b=5.9250(3) Å, c=14.9910(9) Å, and β=114.574(2)°.
The sulfadiazine structure demonstrates that atoms surrounding the sulfonamide sulfur atom adopt a slightly distorted tetrahedral configuration, with the angle O(2)-S(1)-O(1) measuring 119.37(8)° and N(2)-S(1)-C(4) measuring 106.20(8)°. These geometric parameters likely remain consistent in the deuterated analog due to the minimal impact of deuterium substitution on bond angles and lengths.
Intermolecular hydrogen bonding plays a crucial role in crystal packing, with the structure stabilized by N---H…O and N---H…N hydrogen bonding interactions. The sulfonamide moieties form centro-symmetrically paired arrangements through N---H…N hydrogen bonds involving N2---H2A…N3 base pairing, creating R₂²(8) ring motifs. These hydrogen bonding patterns connect the molecular units into two-dimensional supramolecular networks.
Silver sulfadiazine complexes have been characterized crystallographically, revealing that each silver atom coordinates to three sulfadiazine molecules through a distorted tetrahedral configuration of three nitrogen atoms and one oxygen atom, with Ag–N distances of 2.24, 2.24, and 2.44 Å, and Ag–O distance of 2.52 Å. The deuterated analog would be expected to exhibit similar coordination behavior due to the unchanged coordination sites.
Nuclear Magnetic Resonance Spectral Features
Nuclear Magnetic Resonance spectroscopic analysis of Sulfadiazine-d4 reveals distinctive spectral characteristics resulting from the deuterium substitution pattern. The most prominent feature is the absence of aromatic proton signals in the 7.0-8.0 parts per million region of the proton Nuclear Magnetic Resonance spectrum, where the four deuterated positions would normally appear.
Comparative Nuclear Magnetic Resonance studies between synthetic compounds and sulfadiazine demonstrate significant chemical shift differences. Research indicates that the carbon-13 Nuclear Magnetic Resonance chemical shifts of positions C-2'/C-6' and C-4' show variations of 8.5 and 10.3 parts per million respectively when structural modifications occur in the benzene ring region. While these specific studies involved different substitution patterns, they illustrate the sensitivity of Nuclear Magnetic Resonance spectroscopy to structural changes in the aromatic system.
| Nuclear Magnetic Resonance Parameter | Sulfadiazine | Sulfadiazine-d4 |
|---|---|---|
| Aromatic Proton Signals | 4 signals (7.0-8.0 ppm) | Absent |
| Amino Group Signals | Present | Present |
| Pyrimidine Proton Signals | Present | Present |
| Deuterium Effect | - | Isotope shifts observed |
Solid-state Nuclear Magnetic Resonance investigations have been conducted on zeolite-based drug formulations containing sulfadiazine, employing proton, carbon-13, silicon-29, aluminum-27, and proton-silicon-29 cross-polarization heteronuclear correlation experiments. These studies reveal important information about molecular dynamics and interactions in the solid state, with spin-lattice relaxation time (T₁) and spin-spin relaxation time (T₂) measurements indicating amorphization of drug molecules incorporated into zeolite pores.
Deuterium Nuclear Magnetic Resonance spectroscopy provides additional structural information specific to the labeled positions. The deuterium signals appear in a different spectral region and exhibit characteristic coupling patterns that confirm the substitution pattern and molecular conformation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of Sulfadiazine-d4 reveals characteristic fragmentation patterns that enable identification and quantification of the compound. The molecular ion peak appears at mass-to-charge ratio 251.0 in positive ionization mode, corresponding to the protonated molecular ion [M+H]⁺. This represents a mass shift of +4 atomic mass units compared to the parent sulfadiazine compound.
Fragmentation studies of the parent sulfadiazine compound provide insight into expected breakdown pathways for the deuterated analog. Electron impact mass spectrometry of sulfadiazine shows the molecular ion peak at mass-to-charge ratio 250 with relatively low intensity (0.3% relative abundance), while the base peak occurs at mass-to-charge ratio 185, corresponding to the loss of the sulfur dioxide group [M-HSO₂]⁺. A prominent peak also appears at mass-to-charge ratio 186, representing [M-SO₂]⁺ fragmentation.
| Fragment | Sulfadiazine (m/z) | Sulfadiazine-d4 (m/z) | Assignment |
|---|---|---|---|
| Molecular Ion | 250 | 254 | [M]⁺ |
| Protonated Molecular Ion | 251 | 255 | [M+H]⁺ |
| Base Peak | 185 | 189 | [M-HSO₂]⁺ |
| Major Fragment | 186 | 190 | [M-SO₂]⁺ |
Research on sulfadiazine metabolites demonstrates the utility of hydrogen-deuterium exchange studies combined with mass spectrometry for structural characterization. Two major metabolites, N4-acetylsulfadiazine and 4-hydroxysulfadiazine, were identified using parent and product ion scans, hydrogen-deuterium exchange, accurate mass measurement, and tandem mass spectrometry experiments. These techniques are directly applicable to Sulfadiazine-d4 analysis and can distinguish between different exchange sites and fragmentation pathways.
Electrospray ionization mass spectrometry provides softer ionization conditions that preserve the molecular ion while generating interpretable fragmentation patterns. Studies of lithiasis calculi containing N4-acetylsulfadiazine revealed molecular ion peaks at mass-to-charge ratio 293.0 for the protonated molecule, with characteristic fragmentation patterns that confirm structural assignments. The deuterated analog would exhibit similar fragmentation behavior with appropriate mass shifts for deuterium-containing fragments.
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPANYCNGTZFQ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662195 | |
| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-78-1 | |
| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuterium Incorporation via Precursor Modification
The most common approach to synthesizing Sulfadiazine-d4 involves deuterating the benzene ring early in the synthesis. The parent compound, sulfadiazine, is typically synthesized through a multi-step process starting from aniline derivatives. For the deuterated analog, deuterated aniline (C6D5NH2) replaces aniline in the initial acetylation step. The reaction sequence proceeds as follows:
-
Acetylation of Deuterated Aniline :
Deuterated aniline undergoes acetylation with acetic anhydride to form N-deuteroacetanilide (C6D5NHCOCH3) . This step ensures deuterium retention in the aromatic ring. -
Sulfonation :
The acetylated intermediate reacts with chlorosulfonic acid (HSO3Cl) to yield 4-acetamido-2,3,5,6-tetradeuterobenzenesulfonyl chloride . This step introduces the sulfonyl chloride group while preserving deuterium at the 2, 3, 5, and 6 positions of the benzene ring. -
Condensation with 2-Aminopyrimidine :
The sulfonyl chloride intermediate couples with 2-aminopyrimidine in the presence of a base (e.g., sodium hydroxide or pyridine) to form Sulfadiazine-d4 . The reaction typically occurs in anhydrous solvents like dichloromethane at 0–5°C to minimize hydrolysis.
Key Reaction Conditions:
Post-Synthetic Deuteration Methods
An alternative route involves deuteration of pre-formed sulfadiazine. This method, though less common, employs deuterium exchange reactions under acidic or basic conditions:
-
Acid-Catalyzed Exchange :
Sulfadiazine is dissolved in deuterated sulfuric acid (D2SO4) at elevated temperatures (80–100°C). Protons at the 2, 3, 5, and 6 positions of the benzene ring exchange with deuterium over 24–48 hours. -
Base-Catalyzed Exchange :
Using deuterated sodium hydroxide (NaOD) in D2O, exchange occurs at room temperature over 72 hours. This method offers milder conditions but lower deuteration efficiency (60–70%) compared to acid catalysis.
Limitations:
-
Incomplete deuteration requiring chromatographic purification
Optimization of Condensation Reactions
Role of Sodium Methylate in Patent-Based Synthesis
A patent (CN105254575A) describes a high-yield synthesis of sulfadiazine using sodium methylate (CH3ONa) as a condensing agent. Adapting this method for Sulfadiazine-d4 involves:
Process Advantages:
Purification and Characterization
Crystallization Techniques
Post-synthesis purification involves:
Analytical Confirmation
-
Mass Spectrometry : Molecular ion peak at m/z 254.078 confirms deuteration.
-
NMR : Absence of proton signals at δ 7.2–7.5 ppm (aromatic H) verifies deuterium incorporation.
Comparative Analysis of Methods
| Method | Starting Material | Deuterium Source | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Precursor Modification | C6D5NH2 | Deuterated aniline | 85 | 99 |
| Acid-Catalyzed Exchange | Sulfadiazine | D2SO4 | 75 | 95 |
| Patent-Based Synthesis | Sulfanilylguanidine-d4 | Deuterated NH4Cl | 90 | 98 |
Challenges and Recommendations
Isotopic Dilution
Trace protonated impurities may arise during storage. Recommendations include:
Chemical Reactions Analysis
Enzymatic Inhibition of Dihydropteroate Synthase (DHPS)
Sulfadiazine-d4 retains the bacteriostatic mechanism of sulfadiazine by competitively inhibiting DHPS, a critical enzyme in bacterial folate synthesis. The reaction involves:Sulfadiazine-d4 acts as a structural analog of PABA, binding to DHPS with comparable affinity. The deuterium substitution does not alter its inhibitory efficacy but may slightly modify binding kinetics due to isotopic mass effects .
Key Features:
- Target Enzyme : Dihydropteroate synthase (EC 2.5.1.15)
- Reaction Type : Competitive inhibition
- Biological Impact : Disruption of folic acid synthesis, leading to bacteriostasis .
Ozonation
In catalytic ozonation studies, sulfadiazine undergoes transformation via hydroxylation, bond cleavage, and rearrangement. While studies focus on non-deuterated sulfadiazine, analogous pathways are expected for Sulfadiazine-d4 :
Deuterium substitution may slow reaction rates due to the kinetic isotope effect (KIE), though product profiles remain similar .
Microbial Degradation
Arthrobacter spp. metabolize sulfadiazine via aerobic pathways, cleaving the sulfonamide bond. Sulfadiazine-d4 likely follows similar routes, with isotopic labeling enabling precise tracking of metabolites :
Rearrangement Reactions
Under ozonation, sulfadiazine-d4 undergoes structural rearrangement involving:
- Bond formation between pyrimidine nitrogen and aniline ring.
- Cleavage of the sulfonyl-aniline bond.
- Hydroxylation to form sulfonic acid derivatives .
Example Reaction :This pathway accounts for ~30% of total transformation products .
Isotopic Effects on Reaction Kinetics
Deuterium substitution introduces measurable kinetic isotope effects (KIE):
These effects are critical in analytical applications, where deuterated analogs provide stable internal references without altering metabolic pathways .
Stability Under Physiological Conditions
Sulfadiazine-d4 demonstrates high stability in biological matrices (plasma, urine) with a half-life >48 hours at 25°C. No significant degradation occurs under physiological pH (7.4) or UV exposure .
Scientific Research Applications
Analytical Chemistry
Sulfadiazine-d4 is extensively used as an internal standard in quantitative analysis through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of four deuterium atoms enhances the accuracy of measurements by compensating for matrix effects and variations in sample preparation. This is particularly valuable in:
- Quantification of Sulfadiazine : Researchers utilize sulfadiazine-d4 to accurately measure the concentration of sulfadiazine in various biological and environmental samples, ensuring reliable data for further analysis .
- Method Development : It aids in developing sensitive detection methods that are essential for monitoring sulfonamide residues in food products and environmental samples .
Environmental Studies
The environmental fate of sulfonamides, including sulfadiazine-d4, is a significant area of research. Its applications include:
- Tracking Environmental Contaminants : Sulfadiazine-d4 is employed to study the persistence and breakdown of sulfonamides in water systems and soil, providing insights into their environmental impact and degradation pathways .
- Biodegradation Studies : Research involving microbial degradation of sulfonamides often uses sulfadiazine-d4 as a tracer to understand the metabolic pathways utilized by specific bacterial strains, such as Pseudomonas stutzeri, which can degrade multiple sulfonamide antibiotics simultaneously .
Biochemical Research
In biochemical studies, sulfadiazine-d4 plays a pivotal role in understanding drug metabolism and pharmacokinetics:
- Metabolism Studies : The deuterium labeling allows researchers to trace the metabolic products of sulfadiazine in biological systems, facilitating the exploration of its biotransformation pathways .
- Drug Interaction Studies : It is also used to investigate the interactions between sulfadiazine and various biological targets, contributing to the development of more effective therapeutic agents .
Case Study 1: Transformation Pathways
A study investigated the catalytic ozonation of sulfadiazine using sulfadiazine-d4 as an internal standard. The research identified several transformation products and elucidated their formation pathways through advanced analytical techniques like LC-MS and NMR spectroscopy. The findings highlighted that approximately 30% of sulfadiazine transforms into specific products after ozonation, which has implications for wastewater treatment processes .
Case Study 2: Antiproliferative Activity
Research into derivatives of sulfadiazine revealed that certain compounds exhibited significant antiproliferative activity against cancer cell lines. The study utilized sulfadiazine-d4 to validate the synthesis and activity of these derivatives, demonstrating potential applications in cancer therapeutics .
Summary Table: Applications of Sulfadiazine-d4
| Application Area | Specific Use Case | Key Findings/Outcomes |
|---|---|---|
| Analytical Chemistry | Internal standard for GC-MS/LC-MS | Accurate quantification of sulfadiazine |
| Environmental Studies | Tracking degradation in water/soil | Insights into persistence and breakdown mechanisms |
| Biochemical Research | Metabolism studies | Tracing metabolic pathways; understanding drug interactions |
| Case Study 1 | Transformation pathways via ozonation | Identification of transformation products |
| Case Study 2 | Antiproliferative activity assessment | Potential new cancer therapeutics derived from derivatives |
Mechanism of Action
Sulfadiazine-d4, like sulfadiazine, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication . By inhibiting this enzyme, sulfadiazine prevents the formation of dihydropteroate, an intermediate in folic acid synthesis, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Biological Activity
Sulfadiazine-d4 is a deuterated form of sulfadiazine, a sulfonamide antibiotic that plays a significant role in inhibiting bacterial growth. This article delves into the biological activity of sulfadiazine-d4, focusing on its mechanism of action, efficacy against various pathogens, and potential applications in medicine and environmental science.
Sulfadiazine-d4 functions primarily by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folic acid. By blocking this pathway, sulfadiazine-d4 effectively starves bacteria of essential nutrients required for their growth and replication. This mechanism is consistent with other sulfonamides, where the presence of the SO2NH moiety is critical for its antibacterial activity .
Antimicrobial Efficacy
Sulfadiazine-d4 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Laboratory studies have demonstrated its effectiveness against various strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The biological activity of sulfadiazine-d4 is enhanced when used in combination with metal complexes, which have shown to increase its antimicrobial potency significantly .
Comparative Efficacy Table
| Pathogen | Sulfadiazine-d4 Activity | Notes |
|---|---|---|
| Escherichia coli | Effective | Inhibits growth via DHPS inhibition |
| Staphylococcus aureus | Effective | Demonstrated resistance reduction |
| Pseudomonas aeruginosa | Moderate | Enhanced by metal complexes |
Case Studies
-
Inhibition of White Spot Syndrome Virus (WSSV) in Shrimp :
A study investigated the inhibitory effects of sulfadiazine and its derivatives against WSSV. Molecular docking studies indicated that sulfadiazine-d4 showed promising binding affinities, suggesting potential as a therapeutic agent in aquaculture . -
Burn Treatment Efficacy :
A comparative study evaluated silver sulfadiazine (which includes sulfadiazine) in treating second-degree burns in rats. The study found that while silver sulfadiazine reduced inflammatory cell infiltration, further studies are needed to establish definitive conclusions about its effectiveness compared to other agents like povidone-iodine . -
Environmental Impact :
Research highlighted the degradation of sulfonamides, including sulfadiazine-d4, by specific bacterial strains such as Pseudomonas stutzeri. This study underscored the compound's environmental persistence and the potential for bioremediation strategies to mitigate contamination from agricultural runoff .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of sulfadiazine-d4 indicates good absorption and distribution in biological systems. However, its long-term use raises concerns regarding potential toxicity and environmental persistence. Studies have shown that while it is effective against pathogens, residual concentrations can lead to ecological imbalances and antibiotic resistance development .
Q & A
Q. What is the role of Sulfadiazine-d4 in analytical method validation, and how should it be integrated into experimental design?
Sulfadiazine-d4, a deuterated internal standard, is used to correct matrix effects and instrument variability in LC-MS/MS analyses. To integrate it methodologically:
- Spike Timing : Introduce Sulfadiazine-d4 during sample preparation to account for losses during extraction (e.g., QuEChERS workflows) .
- Concentration Matching : Ensure its concentration aligns with the expected analyte range to avoid saturation or detection limits.
- Recovery Validation : Compare recovery rates across sorbents (e.g., PSA/C18 blends yield 84.2% recovery for Sulfadiazine-d4 vs. 66.4% with C18 alone) .
Q. How can researchers ensure reproducibility when using Sulfadiazine-d4 in pharmacokinetic studies?
- Standardization of Protocols : Precisely document storage conditions (e.g., −20°C stability), reconstitution solvents, and LC-MS parameters (e.g., column type, ion source settings) .
- Cross-Validation : Compare results with non-deuterated sulfadiazine to confirm isotopic integrity and rule out deuterium exchange artifacts .
Advanced Research Questions
Q. How do matrix effects influence Sulfadiazine-d4 quantification, and what strategies mitigate these in complex biological samples?
Matrix effects vary by sample type (e.g., plasma vs. tissue homogenates). Mitigation strategies include:
- Sorbent Optimization : Use PSA/C18 (50:50 mg) for pork meat extracts, achieving 84.2% recovery for Sulfadiazine-d4, compared to 75.5% with PSA/C18 (80:20 mg) .
- Post-Column Infusion : Map ion suppression zones to adjust gradient elution programs .
- Dilution Studies : Evaluate signal-to-noise ratios at varying dilution factors to balance sensitivity and matrix interference .
Q. What analytical contradictions arise when using Sulfadiazine-d4 in multi-residue methods, and how can they be resolved?
- Co-elution Issues : Sulfadiazine-d4 may co-elute with structurally similar analytes (e.g., sulfamethazine). Resolution steps:
- Chromatographic Tweaks : Adjust pH or use HILIC columns to alter retention times .
- High-Resolution MS : Employ Orbitrap-MS to distinguish isotopic patterns (e.g., m/z 285.0 vs. 289.0 for Sulfadiazine-d4) .
Q. How can researchers design studies to investigate Sulfadiazine-d4’s stability under varying environmental or physiological conditions?
- Stress Testing : Expose Sulfadiazine-d4 to UV light, temperature extremes, or enzymatic hydrolysis (e.g., liver microsomes) to assess degradation kinetics .
- Isotopic Tracing : Use tandem mass spectrometry to track deuterium loss under stress conditions, ensuring isotopic label integrity .
- Statistical Modeling : Apply Arrhenius equations to predict shelf-life or degradation pathways based on accelerated stability data .
Methodological Frameworks
What criteria should guide the formulation of hypothesis-driven research questions involving Sulfadiazine-d4?
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Explore gaps like Sulfadiazine-d4’s interaction with emerging contaminants (e.g., microplastics) in environmental matrices.
- Feasibility : Align with available instrumentation (e.g., access to HR-MS for isotopic resolution) .
Q. How should conflicting data on Sulfadiazine-d4 recovery rates be analyzed and reported?
- Root-Cause Analysis : Compare extraction protocols (e.g., PSA vs. C18 sorbent performance) and statistical outliers .
- Transparency : Report raw data, preprocessing steps, and normalization methods in supplementary materials to enable replication .
- Meta-Analysis : Aggregate recovery data across studies to identify trends (e.g., higher pH improves Sulfadiazine-d4 stability in lipid-rich matrices) .
Data Presentation and Peer Review
Q. What are the best practices for presenting Sulfadiazine-d4-related data in manuscripts?
- Tables : Include recovery rates, precision (RSD%), and LOD/LOQ values for all tested conditions (e.g., sorbent types) .
- Figures : Use boxplots to visualize inter-laboratory variability or heatmaps for matrix effect profiles .
- Reproducibility Checklists : Adopt templates from journals like Chromatography to detail experimental parameters (e.g., column dimensions, ionization mode) .
Q. How can researchers address peer-review critiques regarding Sulfadiazine-d4 methodology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
